Cas no 1497088-76-2 (Morpholine, 2,2-diethyl-6-methyl-)

Morpholine, 2,2-diethyl-6-methyl- 化学的及び物理的性質
名前と識別子
-
- Morpholine, 2,2-diethyl-6-methyl-
- 1497088-76-2
- 2,2-diethyl-6-methylmorpholine
- AKOS014435460
- EN300-2961287
-
- インチ: 1S/C9H19NO/c1-4-9(5-2)7-10-6-8(3)11-9/h8,10H,4-7H2,1-3H3
- InChIKey: WEZDOMUPZCXOIO-UHFFFAOYSA-N
- ほほえんだ: N1CC(C)OC(CC)(CC)C1
計算された属性
- せいみつぶんしりょう: 157.146664230g/mol
- どういたいしつりょう: 157.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 0.840±0.06 g/cm3(Predicted)
- ふってん: 204.0±15.0 °C(Predicted)
- 酸性度係数(pKa): 9.08±0.60(Predicted)
Morpholine, 2,2-diethyl-6-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2961287-2.5g |
2,2-diethyl-6-methylmorpholine |
1497088-76-2 | 95% | 2.5g |
$1707.0 | 2023-07-06 | |
1PlusChem | 1P027XF4-50mg |
2,2-diethyl-6-methylmorpholine |
1497088-76-2 | 95% | 50mg |
$303.00 | 2024-06-20 | |
1PlusChem | 1P027XF4-2.5g |
2,2-diethyl-6-methylmorpholine |
1497088-76-2 | 95% | 2.5g |
$2172.00 | 2024-06-20 | |
Enamine | EN300-2961287-0.5g |
2,2-diethyl-6-methylmorpholine |
1497088-76-2 | 95% | 0.5g |
$679.0 | 2023-07-06 | |
Enamine | EN300-2961287-1.0g |
2,2-diethyl-6-methylmorpholine |
1497088-76-2 | 95% | 1.0g |
$871.0 | 2023-07-06 | |
Aaron | AR027XNG-250mg |
2,2-diethyl-6-methylmorpholine |
1497088-76-2 | 95% | 250mg |
$618.00 | 2025-02-15 | |
Aaron | AR027XNG-50mg |
2,2-diethyl-6-methylmorpholine |
1497088-76-2 | 95% | 50mg |
$303.00 | 2025-02-15 | |
Enamine | EN300-2961287-0.1g |
2,2-diethyl-6-methylmorpholine |
1497088-76-2 | 95% | 0.1g |
$301.0 | 2023-07-06 | |
Enamine | EN300-2961287-5.0g |
2,2-diethyl-6-methylmorpholine |
1497088-76-2 | 95% | 5.0g |
$2525.0 | 2023-07-06 | |
Aaron | AR027XNG-5g |
2,2-diethyl-6-methylmorpholine |
1497088-76-2 | 95% | 5g |
$3497.00 | 2025-02-15 |
Morpholine, 2,2-diethyl-6-methyl- 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
Morpholine, 2,2-diethyl-6-methyl-に関する追加情報
Professional Introduction to Morpholine, 2,2-diethyl-6-methyl- (CAS No. 1497088-76-2)
Morpholine, 2,2-diethyl-6-methyl- (CAS No. 1497088-76-2) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it valuable in various applications. The molecular formula of this compound is C₉H₁₈NO, and its structure features a morpholine core with two ethyl groups at the 2-position and a methyl group at the 6-position. These modifications contribute to its distinct chemical behavior and reactivity.
The CAS number 1497088-76-2 is a unique identifier that distinguishes this compound from others in the vast chemical database. This numbering system ensures precise identification and classification, which is crucial for researchers and industry professionals involved in drug development, material science, and chemical synthesis. The compound's nomenclature follows the IUPAC (International Union of Pure and Applied Chemistry) standards, ensuring consistency and clarity in scientific communication.
In recent years, Morpholine, 2,2-diethyl-6-methyl- has been studied for its potential applications in pharmaceutical intermediates and catalysts. Its ability to act as a ligand in coordination chemistry has opened new avenues for the development of novel catalysts that can enhance reaction efficiency and selectivity. For instance, researchers have explored its use in transition metal catalysis, where it can stabilize metal centers and facilitate complex transformations.
One of the most intriguing aspects of this compound is its role in biomimetic chemistry. The morpholine ring resembles the piperazine moiety found in many bioactive molecules, making it a promising scaffold for drug design. Recent studies have demonstrated its utility in creating molecularly imprinted polymers, which can selectively bind to target molecules based on their shape and size. This technology has significant implications for drug delivery systems and biosensors.
The synthesis of Morpholine, 2,2-diethyl-6-methyl- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include alkylation of morpholine derivatives followed by functional group transformations. Advanced techniques such as flow chemistry have been employed to improve reaction scalability and reproducibility. These advancements are crucial for industrial applications where consistency and efficiency are paramount.
From a spectroscopic perspective, this compound exhibits distinct characteristics in techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). The presence of the ethyl and methyl groups introduces specific peaks that can be used for structural elucidation. These data are essential for confirming the identity of the compound during research or quality control processes.
The solubility profile of Morpholine, 2,2-diethyl-6-methyl-, particularly in organic solvents like dichloromethane and tetrahydrofuran (THF), makes it suitable for various chemical reactions. Its ability to dissolve in both polar and non-polar solvents enhances its versatility in synthetic applications. This property is particularly valuable when working with diverse reactants that require compatible solvents.
In the realm of medicinal chemistry, this compound has been investigated for its potential biological activity. While not a drug itself, it serves as an important building block for more complex molecules. Researchers have explored derivatives of this compound to identify novel bioactive entities with therapeutic potential. The morpholine core is known to contribute to pharmacological properties such as solubility and metabolic stability.
The environmental impact of using Morpholine, 2,2-diethyl-6-methyl-, particularly in industrial processes, is another area of interest. Efforts have been made to develop greener synthetic methods that minimize waste and reduce energy consumption. Techniques like solvent recycling and catalytic processes are being employed to make production more sustainable without compromising efficiency.
Future research directions may explore the use of this compound in advanced materials, such as liquid crystals or polymers with unique properties. Its structural features could make it an effective component in creating materials with enhanced mechanical strength or thermal stability. Such applications would expand its utility beyond pharmaceuticals into other high-tech industries.
Overall, Morpholine, 2,2-diethyl-6-methyl- (CAS No. 1497088-76-2) represents a fascinating subject of study with diverse applications across multiple scientific disciplines. Its unique chemical properties continue to drive innovation in areas ranging from drug development to material science. As research progresses, we can expect further insights into its potential uses and benefits.
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